molecular formula C8H18N2O2 B14647859 N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide CAS No. 52135-59-8

N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide

Cat. No.: B14647859
CAS No.: 52135-59-8
M. Wt: 174.24 g/mol
InChI Key: MKWSYWQILPWORA-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide is a chemical compound with a unique structure that includes both hydroxy and nitrous amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide typically involves the reaction of 3-hydroxy-2-methylbutan-2-ol with nitrous acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrous amide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrous amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylbutanoic acid: Shares the hydroxy and methyl groups but lacks the nitrous amide functionality.

    3-Methylbutan-2-yl group: Similar alkyl structure but without the hydroxy and nitrous amide groups.

Uniqueness

N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide is unique due to the presence of both hydroxy and nitrous amide groups, which confer distinct chemical and biological properties

Properties

CAS No.

52135-59-8

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

N-(3-hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide

InChI

InChI=1S/C8H18N2O2/c1-6(2)10(9-12)8(4,5)7(3)11/h6-7,11H,1-5H3

InChI Key

MKWSYWQILPWORA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)(C)C(C)O)N=O

Origin of Product

United States

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